molecular formula C23H29N5O2S B4618393 N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide

Cat. No. B4618393
M. Wt: 439.6 g/mol
InChI Key: POXGKBVRXDBBCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs involves a simple two-step chemical process. Initially, amino benzothiazoles are chloroacetylated, followed by reaction with substituted piperazines in the presence of a base to yield the desired compounds. This method has been utilized to develop compounds with significant anti-inflammatory activity, as demonstrated in vivo (Raghavendra et al., 2012).

Molecular Structure Analysis

Molecular docking studies have been instrumental in understanding the binding interactions of these compounds with their target proteins. For example, docking experiments against the COX-2 enzyme confirmed the mechanism of action of active compounds, showing how their molecular structure enables them to fit into the enzyme's active site and inhibit its function, which correlates with their observed anti-inflammatory activity (Raghavendra et al., 2012).

Scientific Research Applications

In vitro Biological Investigations

A study by Chhatriwala et al. (2014) synthesized and evaluated the in vitro biological efficacy of novel piperazine-based heterocycles against bacterial, fungal, and mycobacterial strains. The derivatives showed moderate to good bioefficacies, highlighting the potential of such compounds in antimicrobial applications (Chhatriwala et al., 2014).

Synthesis and Antitumor Activity

Yurttaş et al. (2015) focused on synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic rings to evaluate their antitumor activity. Some derivatives exhibited significant anticancer activity against different cancer cell lines, suggesting a promising avenue for cancer therapy development (Yurttaş et al., 2015).

Antibacterial and Antiacetylcholinesterase Activity

Rao et al. (2019) synthesized benzothiazole-piperazinesulfonamide conjugates and assessed their in vitro antimicrobial and antiacetylcholinesterase activities. Some compounds demonstrated promising antifungal activity and broad-spectrum antibacterial activity, along with significant AChE inhibitory activity (Rao et al., 2019).

Antimicrobial Studies of Pyridine Derivatives

Patel and Agravat (2009) explored the synthesis and antimicrobial activity of new pyridine derivatives, including those with benzothiazole and piperazine structures. These compounds showed considerable antibacterial activity, underlining the potential for developing new antimicrobial agents (Patel & Agravat, 2009).

Anti-inflammatory and Anticancer Activity

Ghule et al. (2013) synthesized derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide to evaluate for anticancer and anti-inflammatory activities. The study highlighted compounds with significant in vitro anti-inflammatory activity and inhibitory effects against cancer (Ghule et al., 2013).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(4-butoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S/c1-2-3-15-30-19-9-7-18(8-10-19)16-27-11-13-28(14-12-27)17-22(29)24-20-5-4-6-21-23(20)26-31-25-21/h4-10H,2-3,11-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXGKBVRXDBBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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